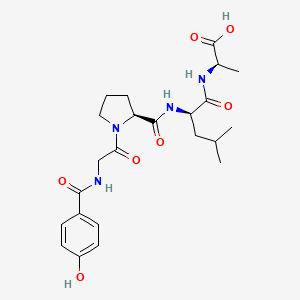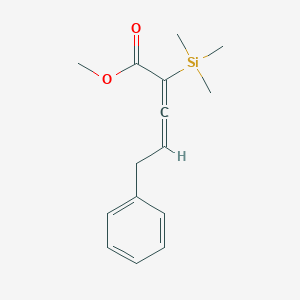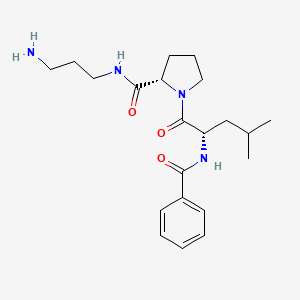
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% can be achieved at a substrate concentration of 145 mM .
Industrial Production Methods: In industrial settings, the production of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- can be optimized by employing biocatalysis. This method not only enhances the yield but also minimizes waste and avoids the use of halogenated solvents. The stability of the immobilized enzyme and the high optical purity of the product make this approach highly desirable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- undergoes various chemical reactions, including amidation, hydrolysis, and substitution reactions. The amidation process is particularly significant as it involves the transformation of acids into amides without substrate activation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, acyl chlorides, and various organic solvents such as 2-methyl-2-butanol. The reactions are typically carried out at elevated temperatures (e.g., 70°C) to achieve optimal conversion rates .
Major Products Formed: The major products formed from these reactions include high-purity amides, which are essential intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals due to its role as a key intermediate. Additionally, its unique structural properties make it valuable in the study of enzyme-catalyzed reactions and the development of biocatalytic processes .
Mechanism of Action
The mechanism of action of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing enzyme-catalyzed amidation, which is a crucial step in the synthesis of various bioactive molecules. The molecular targets include enzymes such as CalB, which facilitate the conversion of acids into amides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- include other L-proline derivatives and amides such as L-proline amide hydrolase and D-leucyl-N-(3-chlorobenzyl)-L-prolinamide .
Uniqueness: What sets L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- apart from other similar compounds is its high optical purity and the efficiency of its biocatalytic synthesis. The use of immobilized enzymes in its production not only enhances the yield but also ensures the stability and purity of the final product .
Properties
CAS No. |
502761-28-6 |
|---|---|
Molecular Formula |
C21H32N4O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-N-(3-aminopropyl)-1-[(2S)-2-benzamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-15(2)14-17(24-19(26)16-8-4-3-5-9-16)21(28)25-13-6-10-18(25)20(27)23-12-7-11-22/h3-5,8-9,15,17-18H,6-7,10-14,22H2,1-2H3,(H,23,27)(H,24,26)/t17-,18-/m0/s1 |
InChI Key |
SDRVOLKHUSGAMT-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


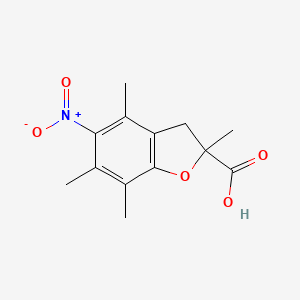
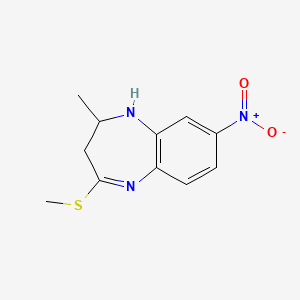
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
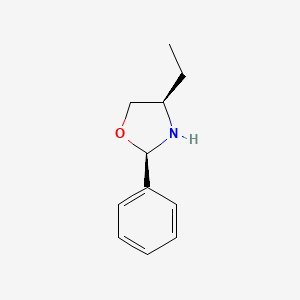

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
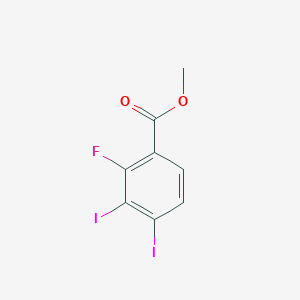
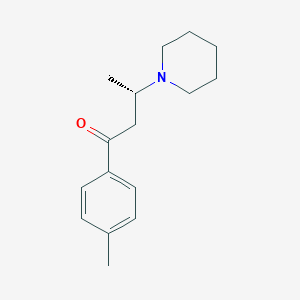
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
